molecular formula C16H22N2O4S B2660002 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide CAS No. 2034312-12-2

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide

Cat. No.: B2660002
CAS No.: 2034312-12-2
M. Wt: 338.42
InChI Key: WBJCYYXZKYRDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide is a bicyclic tropane derivative featuring a 8-azabicyclo[3.2.1]octane core. Key structural attributes include:

  • 8-Methylsulfonyl substituent: A strong electron-withdrawing group that enhances metabolic stability and influences nitrogen basicity .
  • 3-Phenoxyacetamide side chain: A lipophilic aromatic group linked via an acetamide, which may modulate receptor binding or solubility .

The compound's synthesis likely involves functionalization of the tropane core, as seen in related derivatives (e.g., triflate intermediates for substitution reactions ).

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-23(20,21)18-13-7-8-14(18)10-12(9-13)17-16(19)11-22-15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJCYYXZKYRDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common approach is the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be further functionalized to introduce the methylsulfonyl and phenoxyacetamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the gold(I)-catalyzed reactions and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The phenoxyacetamide group can be reduced to form amine derivatives.

    Substitution: The bicyclic structure can undergo nucleophilic substitution reactions, particularly at the azabicyclo[3.2.1]octane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the phenoxyacetamide group can yield amine derivatives.

Scientific Research Applications

Neuropharmacology

Research has indicated that compounds similar to N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide may exhibit neuroactive properties, potentially making them suitable for treating neurological disorders. The structural similarities with known neuroactive agents suggest a mechanism of action that could influence neurotransmitter systems.

Anti-inflammatory Effects

Preliminary studies have shown potential anti-inflammatory properties, indicating that this compound could be explored for therapeutic applications in treating inflammatory diseases. Related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, which is crucial in managing conditions like arthritis or other inflammatory disorders.

Mu-opioid Receptor Antagonism

This compound has been identified as a potential mu-opioid receptor antagonist, which could be useful in managing opioid-induced bowel dysfunction and other gastrointestinal motility disorders without affecting central analgesic effects . This application is particularly relevant given the growing concerns regarding opioid use and its side effects.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Vasopressin V(1A) Antagonists

Research on derivatives of the 8-azabicyclo[3.2.1]octane structure has identified them as high-affinity antagonists for the vasopressin V(1A) receptor, suggesting that modifications to this compound could yield effective therapeutic agents for conditions influenced by vasopressin signaling.

Cytotoxic Properties

Investigations into related compounds have demonstrated selective toxicity towards malignant cells, indicating that structural modifications could lead to new anticancer agents, expanding the therapeutic scope of this compound beyond neuropharmacology and inflammation.

Inflammatory Response Modulation

Compounds with similar structures have shown promising results in modulating inflammatory responses, suggesting that this compound may also possess these beneficial properties.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies emphasizing stereochemistry and regioselectivity:

Synthesis Overview:

StepDescription
Starting Materials8-methyl-8-azabicyclo[3.2.1]octan derivatives
ReagentsSulfonyl chlorides and amines
Reaction ConditionsTemperature and solvent choice impact yield

Mechanism of Action

The mechanism by which N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide exerts its effects is not fully understood. it is believed to interact with molecular targets through its bicyclic structure, which can fit into specific binding sites on proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Core Modifications: 8-Substituted Azabicyclo Derivatives

Compound Name 8-Substituent 3-Substituent Key Features References
Target Compound Methylsulfonyl 2-Phenoxyacetamide High metabolic stability; electron-deficient nitrogen
N-Benzyltropinone HCl Benzyl Ketone Basic nitrogen; reactive ketone for further derivatization
8-Methyl-N-(4-pentylphenyl) derivative Methyl 4-Pentylphenylamine Increased lipophilicity; potential CNS activity
3-Methyl-8-[(phenylcarbamoyl)carbonyl] Methyl Phenylcarbamoyl carbonyl Dual hydrogen-bonding groups; altered solubility

Analysis :

  • Tropane derivatives with ketone or amine groups (e.g., N-benzyltropinone HCl) are often intermediates for further functionalization, whereas the target compound’s acetamide is a terminal group optimized for binding .

Side-Chain Variations: Acetamide and Triazole Derivatives

Compound Name Core Structure Side Chain Key Features References
Target Compound 8-Azabicyclo[3.2.1]octane 2-Phenoxyacetamide Moderate lipophilicity (logP ~2.5*); aromatic interactions
2-Naphthamide derivatives 8-Azabicyclo[3.2.1]octane 2-Naphthamide Higher logP (~3.5*); enhanced π-stacking but poorer solubility
Triazole-linked acetamides Flexible linker Naphthyloxy-triazole Click chemistry synthesis; triazole improves metabolic resistance
Coumarin-linked thiazolidinones Thiazolidinone 4-Methylcoumarin Heterocyclic core; UV-active chromophore

Analysis :

  • The phenoxy group in the target compound balances lipophilicity and solubility better than bulkier naphthyl or coumarin derivatives .
  • Triazole-containing analogs (e.g., 6a–c in ) exhibit superior metabolic stability due to the triazole’s resistance to oxidation, but their synthesis requires copper-catalyzed click chemistry, which may complicate scalability .

Physicochemical and Spectroscopic Comparisons

  • IR/NMR Data :
    • The target compound’s acetamide C=O stretch (~1670 cm⁻¹) aligns with similar derivatives (e.g., 1671 cm⁻¹ in 6a ).
    • Methylsulfonyl groups typically show S=O stretches near 1300–1150 cm⁻¹, distinct from N-methyl (~2800 cm⁻¹) or benzyl (C-H aromatic ~3000 cm⁻¹) groups .
  • Molecular Weight :
    • Target compound: ~352 g/mol (estimated), lighter than triazole derivatives (e.g., 6b: 404 g/mol) .

Biological Activity

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of available literature and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₃H₁₉N₃O₃S
  • Molecular Weight : Approximately 287.36 g/mol
  • Key Functional Groups : Bicyclic amine, sulfonamide, and phenoxyacetamide.

The bicyclic framework, specifically the 8-azabicyclo[3.2.1]octane core, contributes to its reactivity and biological interactions. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Pharmacological Applications

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : The compound has shown potential in modulating neurotransmitter systems, which may lead to therapeutic effects in neurodegenerative diseases.
  • Anti-inflammatory Properties : Its structural components suggest possible anti-inflammatory activity, making it a candidate for treating inflammatory disorders.
  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

The mechanisms through which this compound exerts its biological effects are linked to its interaction with specific biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, leading to downstream signaling that affects various physiological processes .
  • Ion Channel Modulation : There is evidence suggesting that it can influence ion channels, impacting cellular excitability and neurotransmission.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds that share structural similarities with this compound:

StudyCompoundKey Findings
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamideDemonstrated significant inhibition of inflammatory markers in vitro.
8-Azabicyclo[3.2.1]octan derivativesShowed neuroprotective effects in animal models of neurodegeneration.
Various GPCR ligandsIndicated modulation of neurotransmitter release through GPCR pathways.

These findings highlight the therapeutic potential of compounds within this chemical class and underscore the importance of further research to elucidate their mechanisms and clinical applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide, and how can purity be optimized?

  • Methodology : Utilize multi-step synthesis involving functionalization of the 8-azabicyclo[3.2.1]octane core. For example, introduce methylsulfonyl groups via nucleophilic substitution under anhydrous conditions (e.g., DMF, 60°C, 12h), followed by coupling with 2-phenoxyacetic acid using carbodiimide-based reagents (e.g., EDCI/HOBt). Purification via silica-gel chromatography (gradient elution with EtOAc/hexane) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures >95% purity .

Q. How can the stereochemical configuration of the bicyclo[3.2.1]octane core be confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard for resolving stereochemistry. For example, analogs with fluorophenyl substituents (e.g., 8-(2-fluoro-4-nitrophenyl) derivatives) have been crystallized in monoclinic systems (space group P21/c) with β angles ~97°, enabling unambiguous assignment of R/S configurations . Complementary techniques include NOESY NMR to assess spatial proximity of substituents.

Q. What analytical methods are suitable for quantifying impurities in the final compound?

  • Methodology : Use reversed-phase HPLC (e.g., Chromolith® columns) with UV detection at 254 nm. Gradient conditions (e.g., 10–90% acetonitrile in 20 min) resolve degradation products. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) detects residual catalysts (e.g., Pd from coupling reactions) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the bicyclo[3.2.1]octane core influence bioactivity?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., methylsulfonyl vs. benzyl groups). Compare binding affinities using radioligand assays (e.g., for σ1 receptors). Computational docking (e.g., AutoDock Vina) predicts interactions with target proteins, explaining discrepancies between in vitro and in vivo activity .

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for bicyclo[3.2.1]octane derivatization?

  • Methodology : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states. For example, cyclization steps may proceed via chair-like vs. boat-like transition states, with energy barriers differing by >5 kcal/mol. Validate with kinetic isotope effects (KIEs) or isotopic labeling experiments .

Q. What strategies mitigate toxicity risks during large-scale handling of this compound?

  • Methodology : Refer to safety data sheets (SDS) for analogous compounds, which indicate acute oral toxicity (LD50 ~300 mg/kg in rats) and skin irritation potential. Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE: nitrile gloves, lab coats). For waste disposal, neutralize acidic/basic byproducts before incineration .

Q. How can crystallographic disorder in derivatives affect pharmacological interpretation?

  • Methodology : Analyze crystal structures (e.g., C13H13FN2O3) with partial occupancy of substituents. Refine disorder models using SHELXL and validate with residual density maps. Dynamic disorder (e.g., rotating nitro groups) may reduce binding affinity by 10–20%, necessitating molecular dynamics simulations to assess conformational stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.